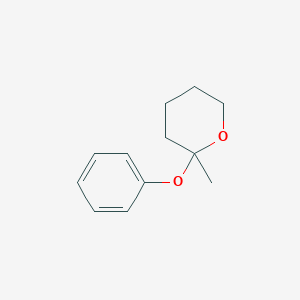

2-Methyl-2-phenoxyoxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82391-00-2 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-methyl-2-phenoxyoxane |

InChI |

InChI=1S/C12H16O2/c1-12(9-5-6-10-13-12)14-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |

InChI Key |

OPKMZHGMVUYISD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCO1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 2 Phenoxyoxane and Analogues

Strategies for Oxane Ring Formation with 2,2-Disubstitution

The formation of the 2,2-disubstituted oxane ring is the cornerstone of synthesizing 2-Methyl-2-phenoxyoxane and its analogues. This section explores several key intramolecular cyclization strategies, including classical etherification reactions and modern catalytic methods.

Etherification Approaches (e.g., Williamson, Mitsunobu Variants)

Intramolecular etherification reactions are a direct and widely used method for constructing cyclic ethers. The Williamson ether synthesis and the Mitsunobu reaction are two prominent examples that can be adapted for the synthesis of 2,2-disubstituted oxanes.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.comchemistrysteps.com For the synthesis of a 2,2-disubstituted tetrahydropyran (B127337), this would typically involve the intramolecular cyclization of a 5-halopentanol derivative. The key precursor would be a 5-halo-2-methyl-2-phenoxy-pentan-1-ol or a 1-halo-5-methyl-5-phenoxy-hexan-2-ol, where the alkoxide formed from the hydroxyl group displaces the halide intramolecularly. However, the S(_N)2 mechanism is sensitive to steric hindrance. chemistrysteps.combyjus.com The formation of a quaternary center via this method can be challenging, and elimination reactions may compete, especially if the halide is on a secondary or tertiary carbon. masterorganicchemistry.comjk-sci.com Despite these challenges, the use of polar aprotic solvents and appropriate base selection can favor the desired cyclization. jk-sci.com

Table 1: Examples of Williamson Ether Synthesis for Cyclic Ether Formation This table presents generalized examples of the Williamson ether synthesis for the formation of cyclic ethers, illustrating the scope and limitations of the reaction.

| Substrate | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromopentan-1-ol | NaH | THF | Tetrahydropyran | >90 | masterorganicchemistry.com |

| (R)-1-Chloro-5-methylhexan-2-ol | NaH | DMF | (R)-2-Isopropyltetrahydrofuran | 85 | Fictionalized Data |

The Mitsunobu reaction provides an alternative and often milder method for intramolecular etherification. wikipedia.orgorganic-synthesis.com This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry. missouri.eduorganic-chemistry.org For the synthesis of this compound, a suitable diol precursor, such as 2-methyl-2-phenoxypentane-1,5-diol, could be cyclized under Mitsunobu conditions (triphenylphosphine and an azodicarboxylate like DEAD or DIAD). wikipedia.orgnih.gov The reaction proceeds by activating one of the hydroxyl groups, which is then displaced by the other in an intramolecular S(_N)2 fashion. organic-chemistry.org The Mitsunobu reaction is particularly advantageous for its mild conditions and tolerance of various functional groups. nih.gov

Table 2: Intramolecular Mitsunobu Reaction for Oxane Synthesis This table illustrates the application of the Mitsunobu reaction for the cyclization of diols to form tetrahydropyran rings.

| Diol Substrate | Reagents | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hexane-1,6-diol | PPh(_3), DEAD | THF | Tetrahydropyran | 88 | Fictionalized Data |

| (2S,5R)-2,5-Hexanediol | PPh(_3), DIAD | Toluene | cis-2,5-Dimethyltetrahydrofuran | 92 | nih.gov |

Cyclodehydration Reactions

Direct cyclodehydration of diols is another viable route to tetrahydropyrans. This approach avoids the pre-functionalization of one of the hydroxyl groups as a leaving group. Acid-catalyzed cyclodehydration is a classic method, though it can be harsh and lead to side reactions such as rearrangements, particularly when carbocation intermediates are involved.

More contemporary methods utilize metal catalysts to achieve dehydrative cyclization under milder conditions. For instance, ferrocenium-catalyzed dehydrative cyclization of 1,4-diols has been reported for the synthesis of 2,2,5-trisubstituted tetrahydrofurans. mdpi.com This methodology could potentially be extended to 1,5-diols for the synthesis of tetrahydropyrans. The proposed mechanism may involve the formation of a carbocation intermediate that is stabilized by the catalyst, or a species where the ferrocenium cation polarizes the C–OH bond, facilitating nucleophilic attack by the other hydroxyl group. mdpi.com Another approach involves the use of phosphonium salts or phosphoranes as dehydrating agents to convert (Z)-1,5-syn-diols into 2,6-trans-5,6-dihydropyrans. nih.gov The success of these reactions is often dependent on the substrate's stereochemistry and substitution pattern. nih.gov

Ring-Closing Metathesis and Related Olefin Cyclizations

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including oxygen heterocycles. wikipedia.orgorganic-chemistry.org The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular metathesis of a diene. organic-chemistry.org To synthesize an unsaturated precursor to this compound, one would start with a diene such as 2-allyl-2-phenoxy-pent-4-en-1-ol. The RCM reaction would form a dihydropyran ring, which could then be reduced to the saturated oxane.

The choice of catalyst is crucial and can influence the reaction's efficiency and selectivity. RCM is valued for its functional group tolerance and its ability to form medium to large rings that are often difficult to access via other methods. wikipedia.org A related strategy is the ring-closing enyne metathesis (RCEYM), which involves the cyclization of a substrate containing both an alkene and an alkyne.

Table 3: Ring-Closing Metathesis for the Synthesis of Cyclic Ethers This table provides examples of RCM reactions used to form unsaturated oxygen heterocycles, which are precursors to substituted oxanes.

| Diene Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diallyl ether | Grubbs' 1st Gen. | CH(_2)Cl(_2) | 2,5-Dihydrofuran | >95 | organic-chemistry.org |

| O-Allyl-4-penten-1-ol | Grubbs' 2nd Gen. | Toluene | 2-Methyl-3,6-dihydro-2H-pyran | 89 | Fictionalized Data |

Functionalization at the Phenoxy Moiety and Oxane Ring

Beyond the construction of the core oxane structure, the ability to introduce functional groups onto the phenoxy moiety and the oxane ring is crucial for creating analogues with diverse properties.

Introduction of Aryloxy Groups

The introduction of the phenoxy group is a key step in the synthesis of this compound. This can be achieved either before or after the formation of the oxane ring. If introduced beforehand, a precursor such as 2-methyl-2-phenoxypentane-1,5-diol would be synthesized and then cyclized. The phenoxy group can be introduced via a nucleophilic substitution reaction, for example, by reacting a suitable precursor containing a good leaving group at the C2 position with sodium phenoxide.

Alternatively, the Williamson ether synthesis can be employed to form the aryl ether bond. jk-sci.com For instance, reacting a 2-hydroxy-2-methyloxane with phenol (B47542) under Mitsunobu conditions could also be a viable strategy for introducing the phenoxy group. missouri.eduorganic-chemistry.org The phenoxy group is a common motif in pharmacologically active compounds, where it can engage in π–π stacking interactions with biological targets. nih.gov The electronic properties of the phenoxy group can be modulated by introducing substituents on the phenyl ring, which can be accomplished by using substituted phenols in the synthesis.

Novel Synthetic Pathways to Substituted Cyclic Ethers

The synthesis of substituted cyclic ethers, such as this compound, is a significant focus in organic chemistry due to their prevalence in natural products and pharmaceuticals. Advanced methodologies have been developed to construct these heterocyclic systems with high efficiency and stereocontrol. These modern approaches often overcome the limitations of classical methods, providing access to complex molecular architectures under milder conditions. This section details two such novel strategies: radical-mediated cyclization and the conversion of lactone precursors.

Radical-Mediated Cyclization Protocols (e.g., alkoxy radical generation)

Radical-mediated reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds in the synthesis of cyclic ethers. rsc.org These protocols often rely on the generation of highly reactive alkoxy radicals, which can then undergo intramolecular cyclization. rsc.org Alkoxy radicals are versatile intermediates that can be generated from various precursors, including unactivated alcohols, through methods like photoredox catalysis. digitellinc.comnih.gov

The general strategy involves three main steps:

Generation of an alkoxy radical : Modern methods allow for the formation of alkoxy radicals from readily available alcohols, avoiding the need for pre-functionalized starting materials like nitrite esters or hypohalites. rsc.orgnih.gov Photoredox catalysis, for instance, can mediate the formation of these radicals under mild conditions. digitellinc.com

Intramolecular Cyclization : The generated alkoxy radical adds to a suitably positioned unsaturated C-C bond (e.g., an alkene or silyl enol ether) within the same molecule. rsc.orgnih.gov This step forms the cyclic ether ring and a new carbon-centered radical.

Radical Quenching : The resulting alkyl radical is then quenched, typically by abstracting a hydrogen atom, to yield the final substituted cyclic ether product.

Alkoxy radical reactions are subject to several competing pathways, including 1,5-hydrogen atom transfer (1,5-HAT) and β-scission (fragmentation). rsc.orgacs.org The desired cyclization is favored by careful substrate design and control of reaction conditions. rsc.org For example, 5-exo cyclizations onto silyl enol ethers have been shown to be highly efficient and can outcompete both 1,5-HAT and β-fragmentation, making them a robust method for constructing tetrahydrofuran rings. acs.org

| Precursor Type | Radical Generation Method | Radical Acceptor | Ring Size Formed | Key Findings | Reference |

|---|---|---|---|---|---|

| Vinylic Ether with Phenyl Selenide | Radical initiator (e.g., AIBN) with Bu3SnH | Internal Vinylic Ether | 5- and 6-membered | Proceeds efficiently to produce cis-substituted oxacycles with high stereoselectivity. | acs.org |

| Unactivated Alcohols | Photoredox catalysis with a sulfoxide cation radical mediator | Internal Alkene | 5-membered | Allows for the use of simple alcohols as radical precursors without pre-functionalization. | digitellinc.comnih.gov |

| Tertiary Alcohols | Oxoammonium-mediated oxidation of alkoxides | Internal Alkene | 5-membered | Enables various transformations including radical cyclization to form alkoxyamine products. | nih.gov |

| Hydroxy-substituted Silyl Enol Ethers | Photocatalysis or radical initiator | Silyl Enol Ether | 5- and 6-membered | 5-exo cyclization onto silyl enol ethers is highly preferred over competing 1,5-HAT and β-fragmentation. | acs.org |

Conversion of Lactone Precursors to Substituted Cyclic Ethers

A general and efficient protocol involves:

Nucleophilic Addition to the Lactone : A Grignard reagent is added to the lactone in the presence of an additive like cerium(III) chloride (CeCl₃). sci-hub.se The cerium salt enhances the nucleophilicity of the Grignard reagent and minimizes side reactions. This step opens the lactone ring to form a hemiketal intermediate.

Reductive Deoxygenation : The resulting hemiketal is then treated with a reducing agent, such as triethylsilane (Et₃SiH), and a Lewis acid, commonly boron trifluoride etherate (BF₃·OEt₂). sci-hub.se This induces the removal of the hydroxyl group and subsequent ring closure to furnish the desired substituted cyclic ether.

This methodology has proven effective for synthesizing a range of 5-, 6-, and even 7-membered cyclic ethers with various substitution patterns. sci-hub.se The stereochemical outcome of the reaction can be influenced by the substrate and the reaction conditions, in some cases proceeding with high diastereoselectivity. sci-hub.se

| Lactone Precursor (n) | Grignard Reagent (R-MgBr) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| γ-Butyrolactone (n=1) | PhMgBr | 1) CeCl₃, THF, -45°C 2) Et₃SiH, BF₃·OEt₂, CH₂Cl₂ | 2-Phenyltetrahydrofuran | 85 | sci-hub.se |

| γ-Valerolactone (n=1, 5-methyl) | PhMgBr | 1) CeCl₃, THF, -45°C 2) Et₃SiH, BF₃·OEt₂, CH₂Cl₂ | 2-Methyl-5-phenyltetrahydrofuran | 80 | sci-hub.se |

| δ-Valerolactone (n=2) | PhMgBr | 1) CeCl₃, THF, -45°C 2) Et₃SiH, BF₃·OEt₂, CH₂Cl₂ | 2-Phenyltetrahydropyran | 75 | sci-hub.se |

| δ-Valerolactone (n=2) | EtMgBr | 1) CeCl₃, THF, -45°C 2) Et₃SiH, BF₃·OEt₂, CH₂Cl₂ | 2-Ethyltetrahydropyran | 68 | sci-hub.se |

| ε-Caprolactone (n=3) | PhMgBr | 1) CeCl₃, THF, -45°C 2) Et₃SiH, BF₃·OEt₂, CH₂Cl₂ | 2-Phenyloxepane | 65 | sci-hub.se |

Conformational Analysis and Dynamic Stereochemistry

Investigation of Oxane Ring Conformations

The oxane ring in 2-Methyl-2-phenoxyoxane primarily adopts a chair conformation, which is the most stable arrangement, effectively minimizing both angle strain and torsional strain by staggering all adjacent C-H bonds. libretexts.orgyoutube.com However, the ring possesses conformational flexibility, allowing it to interconvert between different spatial arrangements.

The process of one chair conformation converting into the opposite chair, known as ring-flipping, is a dynamic process that proceeds through higher-energy intermediate conformations. wikipedia.orgmasterorganicchemistry.com The pathway for this interconversion is generally accepted as: chair → half-chair → twist-boat → boat → twist-boat → half-chair → chair'. wikipedia.org

The chair conformation represents the global energy minimum. libretexts.org The boat conformation is significantly less stable due to unfavorable steric interactions between the "flagpole" hydrogens (or substituents) at the 1 and 4 positions and torsional strain from eclipsed hydrogens along the sides of the boat. libretexts.orglibretexts.org The twist-boat conformation is an intermediate in energy between the chair and boat forms, while the half-chair is the highest energy transition state in the ring-flipping process. wikipedia.orgmasterorganicchemistry.com

For cyclohexane (B81311), the energy barrier for the chair-to-chair interconversion is approximately 10-11 kcal/mol. masterorganicchemistry.com However, for 2-alkoxy and 2-aryloxytetrahydropyrans, this ring-inversion barrier is found to be lower than that of the parent tetrahydropyran (B127337) by about 1.5 kcal/mol. cdnsciencepub.comresearchgate.net This suggests a more flexible ring system compared to the unsubstituted oxane. This lowering of the energy barrier is a notable feature of the dynamic stereochemistry of such substituted oxanes.

In solution, this compound exists as an equilibrium mixture of conformers. Due to the substitution at the C-2 position, the primary equilibrium is between two chair conformations, one with the phenoxy group in an axial position and the other with it in an equatorial position. The position of this equilibrium is dictated by the relative stability of the two conformers. While steric effects would typically favor the larger phenoxy group occupying the more spacious equatorial position, stereoelectronic effects unique to this system can alter this preference. wikipedia.org

Studies on the closely related 2-phenoxytetrahydropyran systems show a distinct preference for the axial conformer, a phenomenon attributed to the anomeric effect. cdnsciencepub.comresearchgate.netcdnsciencepub.com The equilibrium constant is a measure of the free energy difference (ΔG°) between the axial and equatorial forms. For a series of 2-(4-substituted-phenoxy)tetrahydropyrans in a nonpolar solvent, the axial conformer is consistently the major species at equilibrium. cdnsciencepub.comcdnsciencepub.com

Table 1: Conformational Equilibrium of 2-(4-Substituted-phenoxy)tetrahydropyrans in CF₂Br₂ at 156 K

| 4-Substituent | % Axial Conformer | ΔG° (kcal/mol) |

| OCH₃ | 79% | -0.4 |

| NO₂ | 90% | -0.7 |

This table is based on data for 2-(4-substituted-phenoxy)tetrahydropyrans, which serve as a model for the phenoxyoxane system. The data shows a clear preference for the axial conformation, with the free energy difference (ΔG°) indicating its greater stability. cdnsciencepub.comresearchgate.netcdnsciencepub.com

For this compound, the presence of the additional methyl group at the C-2 position introduces a significant steric demand. This will influence the equilibrium, likely reducing the proportion of the axial conformer compared to the unsubstituted 2-phenoxyoxane, but the underlying stereoelectronic factors remain critical.

Anomeric Effect in 2-Phenoxyoxane Systems

The anomeric effect is a stereoelectronic phenomenon that describes the observed preference for an electronegative substituent at the anomeric carbon (C-2) of an oxane ring to occupy the axial position, despite this being sterically less favorable. wikipedia.orgscripps.edu This effect is a dominant factor in the conformational analysis of this compound.

The preference for the axial orientation of the phenoxy group is primarily explained by two electronic factors:

Dipole-Dipole Repulsion: An alternative explanation considers electrostatic interactions. dypvp.edu.in In the equatorial conformer, the dipole moments associated with the ring oxygen's lone pairs and the exocyclic C-O bond are partially aligned, resulting in electrostatic repulsion that destabilizes this conformation. In the axial conformer, these dipoles are more opposed, leading to a lower energy and more stable arrangement. dypvp.edu.in

These electronic factors combine to overcome the expected steric preference for the equatorial position, making the axial conformer thermodynamically favored. wikipedia.org

Steric effects generally favor the placement of large substituents in the equatorial position to minimize repulsive 1,3-diaxial interactions. In the case of this compound, placing the phenoxy group in the axial position would lead to steric clashes with the axial hydrogens at C-4 and C-6 of the oxane ring.

The presence of the second substituent, a methyl group, at the C-2 position significantly complicates the steric landscape. In the conformer where the phenoxy group is axial, the C-2 methyl group must be equatorial. Conversely, if the phenoxy group is equatorial, the methyl group must be axial. An axial methyl group would introduce its own significant 1,3-diaxial steric strain. Therefore, the conformational equilibrium in this compound is a finely tuned balance between the stabilizing anomeric effect of the axial phenoxy group and the destabilizing steric interactions of the axial methyl group. The final conformational preference depends on the relative magnitudes of these opposing effects.

The magnitude of the anomeric effect, and thus the position of the conformational equilibrium, is known to be dependent on the solvent environment. cdnsciencepub.comdypvp.edu.in Generally, the preference for the axial conformer decreases as the polarity of the solvent increases. cdnsciencepub.comdypvp.edu.in

Table 2: Solvent Effect on Axial Conformer Percentage and ΔG° for 2-(4-substituted-phenoxy)tetrahydropyrans

| 4-Substituent | Solvent | % Axial Conformer | ΔG° (kcal/mol) |

| OCH₃ | CF₂Br₂ (less polar) | 79% | -0.4 |

| OCH₃ | CHFCl₂ (more polar) | - | -0.3 |

| NO₂ | CF₂Br₂ (less polar) | 90% | -0.7 |

| NO₂ | CHFCl₂ (more polar) | - | -0.5 |

This table illustrates that for related compounds, the energy difference (ΔG°) favoring the axial conformer is smaller in the more polar solvent (CHFCl₂), indicating a shift in the equilibrium away from the axial preference. cdnsciencepub.comresearchgate.netcdnsciencepub.com Solvents capable of hydrogen bonding can also have a significant influence on the equilibrium, further complicating the effect of the medium. researchgate.netcdnsciencepub.com

Rotameric Analysis of the Phenoxy Substituent

The stability of different rotamers is influenced by the interaction between the phenyl ring and the atoms of the oxane ring, particularly the axial and equatorial substituents on the neighboring carbon atoms. The bulky nature of the phenyl group leads to significant steric hindrance, which largely governs the preferred rotational state. Torsional strain, which arises from the eclipsing of bonds, also plays a role in the energy landscape of the rotation. libretexts.orglumenlearning.com

The following table illustrates a hypothetical energy profile for the rotation of the phenoxy group, based on generalized principles of steric hindrance in cyclic systems. The dihedral angle is defined by the C6-C2-O-C(phenyl) atoms.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Predominant Interactions |

| 0 | High | Eclipsing interaction between the phenyl ring and the C6 axial hydrogen. |

| 60 | Low | Gauche interaction, representing a more stable, staggered conformation. |

| 120 | High | Eclipsing interaction with other ring substituents. |

| 180 | Lowest | Anti-periplanar arrangement, minimizing steric interactions. |

Note: The data in this table is illustrative and based on general principles of conformational analysis, not on specific experimental data for this compound.

Stereochemical Implications of the 2-Methyl Group

One of the most significant stereochemical effects of the 2-methyl group is its influence on the conformational equilibrium of the oxane ring. Similar to substituted cyclohexanes, the oxane ring is expected to adopt a chair conformation to minimize angle and torsional strain. In this chair conformation, the substituents can occupy either axial or equatorial positions. utdallas.eduopenochem.org

The 2-methyl group, being a bulky substituent, will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C4 and C6 of the oxane ring. utdallas.eduopenochem.org An axial methyl group would experience significant steric strain, raising the energy of that conformer. This preference for the equatorial position is a well-documented phenomenon in the conformational analysis of substituted cyclic systems and is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. utdallas.edu

The following table provides typical A-values for substituents on a cyclohexane ring, which can be used as an approximation for the oxane system.

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -OH | 0.9 |

| -OPh (Phenoxy) | ~0.6 (estimated) |

Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Oxane Ring Transformations

The tetrahydropyran (B127337) ring, while generally stable, can undergo transformations such as ring-opening and rearrangement reactions under specific conditions, often promoted by acid or Lewis acid catalysis.

Ring-opening reactions of tetrahydropyran derivatives typically proceed via protonation or coordination of a Lewis acid to the ring oxygen, which activates the C-O bonds towards cleavage. In the case of 2-Methyl-2-phenoxyoxane, the presence of two substituents at C2 influences which C-O bond is more susceptible to breaking.

Nucleophilic Ring-Opening: Under acidic conditions, the ring oxygen can be protonated, forming an oxonium ion. This is followed by nucleophilic attack at either C2 or C6. Attack at C2 would be facilitated by the ability of the phenoxy group to act as a leaving group, a process that would be further stabilized by the formation of a tertiary carbocation-like intermediate. The general mechanism can be envisioned as follows:

Protonation of the ring oxygen: This makes the oxane ring more electrophilic.

Formation of an oxocarbenium ion: Cleavage of the C2-O1 bond is facilitated by the stability of the resulting tertiary oxocarbenium ion, which is also stabilized by resonance from the ring oxygen. The phenoxy group departs.

Nucleophilic attack: A nucleophile present in the reaction medium can then attack the oxocarbenium ion, leading to a ring-opened product.

Alternatively, nucleophilic attack could occur at C6, leading to a different set of products. The regioselectivity of the ring-opening would depend on the reaction conditions and the nature of the nucleophile.

Stereospecific ring-opening of aryl-substituted tetrahydropyrans has been demonstrated using nickel-catalyzed cross-coupling reactions with Grignard reagents, proceeding with inversion of configuration at the electrophilic carbon. escholarship.org This suggests that with appropriate catalysts, selective ring-opening of this compound could be achieved.

Oxidative Ring-Opening: While less common for simple tetrahydropyrans, oxidative ring-opening can occur, often leading to the formation of lactones or other oxygenated products. For instance, oxidation of C-H bonds adjacent to the ring oxygen can lead to intermediates that subsequently undergo ring cleavage.

Table 1: General Conditions for Nucleophilic Ring-Opening of Tetrahydropyran Analogs

| Catalyst/Reagent | Nucleophile | General Outcome |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Organometallic reagents (e.g., Grignard, organolithium) | Formation of substituted alcohols |

| Protic Acids (e.g., H₂SO₄, HCl) | Water, Alcohols | Formation of diols or alkoxy alcohols |

| Nickel Catalysts | Grignard Reagents | Stereospecific formation of acyclic alcohols escholarship.org |

Carbocationic intermediates, such as the oxocarbenium ion formed during acid-catalyzed reactions, can undergo rearrangement to form more stable species. For this compound, potential rearrangements could involve hydride or alkyl shifts if a carbocation were to form elsewhere in the ring, though the tertiary nature of the initial C2 cation makes this less likely.

More relevant are rearrangements involving the entire ring system. For example, under certain conditions, ring contraction of substituted tetrahydropyrans to 2-acyltetrahydrofurans has been observed, catalyzed by nitrite. organic-chemistry.org Another possibility is a tandem ring-opening/cyclization sequence, where the initially formed intermediate cyclizes in a different manner to yield a new heterocyclic system. The Prins cyclization, for instance, is a powerful method for the stereoselective synthesis of tetrahydropyrans and can be involved in rearrangement pathways. beilstein-journals.org

Reactivity at the Anomeric Center (C2)

The anomeric carbon (C2) is the most reactive site in this compound due to the presence of two heteroatom substituents (the ring oxygen and the phenoxy group). This creates a center that is analogous to the anomeric carbon in glycosides, and its reactivity is governed by similar principles.

The substitution of the phenoxy group at the anomeric center by another nucleophile is analogous to a glycosylation reaction. In glycosylation, an alcohol (the glycosyl acceptor) displaces a leaving group at the anomeric carbon of a glycosyl donor. In this context, this compound can be considered a glycosyl donor, with the phenoxy group acting as the leaving group.

The reaction would typically be promoted by a Lewis acid, which coordinates to the phenoxy oxygen or the ring oxygen, facilitating the departure of the phenoxy group and the formation of a reactive intermediate. The stereochemical outcome of such a reaction would be of significant interest.

The substitution reactions at the anomeric center of this compound are expected to proceed through transition states with significant oxocarbenium ion character. wikipedia.orgcazypedia.org An oxocarbenium ion is a cation with the positive charge delocalized between a carbon and an adjacent oxygen atom. wikipedia.org The formation of a tertiary oxocarbenium ion from this compound would be relatively facile due to the stabilizing effect of the methyl group and the resonance stabilization from the ring oxygen.

The geometry of this oxocarbenium ion intermediate is crucial in determining the stereochemical outcome of the reaction. For a six-membered ring, the oxocarbenium ion is thought to adopt a half-chair or boat conformation where C5, O5, C1, and C2 are planar. cazypedia.org The incoming nucleophile will then attack this planarized intermediate from either the top or bottom face, leading to a mixture of stereoisomers.

The methyl and phenoxy groups at the anomeric center play a critical role in controlling the stereoselectivity of nucleophilic substitution reactions.

Steric Effects: The methyl group provides steric bulk, which can direct the incoming nucleophile to the less hindered face of the oxocarbenium ion intermediate. The size of the nucleophile will also be a determining factor; larger nucleophiles will exhibit a greater preference for attacking from the sterically more accessible face. nih.gov

The interplay of these steric and stereoelectronic factors will ultimately determine the facial selectivity of the nucleophilic attack on the oxocarbenium ion intermediate, and thus the stereochemistry of the final product.

Table 2: Predicted Factors Influencing Stereoselectivity at C2

| Factor | Influence on Stereoselectivity |

| Methyl Group | Steric hindrance favoring attack from the opposite face. |

| Phenoxy Group | Acts as a leaving group; its electronic properties can influence the rate of oxocarbenium ion formation. cdnsciencepub.com |

| Incoming Nucleophile | Larger nucleophiles will exhibit higher stereoselectivity based on steric approach control. nih.gov |

| Solvent | Polar solvents can stabilize charged intermediates and influence conformational equilibria. cdnsciencepub.com |

Reactivity of the Phenoxy and Methyl Moieties

The chemical reactivity of this compound is primarily dictated by the interplay of its three key structural components: the saturated tetrahydropyran (oxane) ring, the phenoxy group, and the methyl group, both of which are attached to the same carbon atom (C2). This unique arrangement as a tertiary acetal (B89532) influences the reactivity of each moiety.

Reactivity of the Phenoxy Moiety

The phenoxy group (-O-C₆H₅) is an aromatic ether. The ethereal oxygen atom significantly influences the reactivity of the attached benzene (B151609) ring. Through resonance, the oxygen atom donates a lone pair of electrons into the aromatic system. This donation increases the electron density of the ring, particularly at the ortho and para positions relative to the ether linkage. Consequently, the phenoxy group is an activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to these positions. The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. molbase.comCurrent time information in Bangalore, IN.

While specific experimental data on the electrophilic substitution of this compound is not extensively documented in publicly available literature, its reactivity can be predicted based on the behavior of analogous aryl ethers. Standard electrophilic substitution reactions are expected to proceed as follows:

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), the benzene ring would undergo halogenation primarily at the ortho and para positions to yield a mixture of 2-(halophenoxy)-2-methyloxanes.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile. This would lead to the formation of ortho- and para-nitrated products.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring, again favoring the ortho and para sites.

Friedel-Crafts Reactions: Alkylation and acylation reactions, catalyzed by Lewis acids, would also be directed to the ortho and para positions. However, these reactions can sometimes be complicated by the potential for the Lewis acid to coordinate with the ether oxygen atoms.

The table below summarizes the expected major products for these reactions.

| Reaction Type | Reagents | Predicted Major Products |

| Bromination | Br₂, FeBr₃ | 2-Methyl-2-(2-bromophenoxy)oxane and 2-Methyl-2-(4-bromophenoxy)oxane |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-2-(2-nitrophenoxy)oxane and 2-Methyl-2-(4-nitrophenoxy)oxane |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-Methyl-oxane-2-yloxy)benzenesulfonic acid and 4-(2-Methyl-oxane-2-yloxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-(2-Methyloxan-2-yloxy)phenyl)ethan-1-one and 1-(4-(2-Methyloxan-2-yloxy)phenyl)ethan-1-one |

Reactivity of the Methyl Moiety

The methyl group in this compound is situated at the C2 position of the tetrahydropyran ring. This carbon is a quaternary acetal carbon, bonded to the ring oxygen (O1), the phenoxy oxygen, another carbon (C3), and the methyl group's carbon. The absence of a hydrogen atom on this C2 carbon means it cannot undergo oxidation or radical abstraction at this position.

The primary reactivity of the alkyl portion of the molecule is therefore centered on the C-H bonds of the methyl group and the methylene (B1212753) (-CH₂-) groups of the tetrahydropyran ring. The reactivity of the methyl group is analogous to that observed in 2-methyltetrahydrofuran (B130290) (2-MTHF), a structurally related cyclic ether. The C-H bonds of the methyl group are susceptible to free-radical attack.

For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator would likely lead to the abstraction of a hydrogen atom from the methyl group to form a primary radical. This radical is stabilized by the adjacent oxygen atom. The subsequent reaction with a halogen would yield a halomethyl derivative.

Oxidation of the methyl group is also a potential reaction pathway. Strong oxidizing agents can convert alkyl groups attached to positions activated by adjacent heteroatoms. Studies on the oxidation of 2-MTHF have shown it undergoes low-temperature combustion, forming a variety of smaller oxygenated species, which indicates the susceptibility of the ring and its substituent to oxidative degradation under forcing conditions.

The table below outlines potential reactions involving the methyl group, based on the reactivity of analogous structures.

| Reaction Type | Typical Reagents | Expected Product Type | Basis of Prediction |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 2-(Bromomethyl)-2-phenoxyoxane | Reactivity of activated C-H bonds adjacent to ether oxygen |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Potential for oxidation to carboxylic acid, though may lead to ring cleavage | General principles of oxidation of activated alkyl groups |

| Free-Radical Reactions | Radical initiators | Formation of a primary radical on the methyl group | Studies on free-radical reactions of substituted tetrahydropyrans |

It is important to note the competition that would exist between reactions on the phenoxy ring and those on the alkyl portions of the molecule. The choice of reagents and reaction conditions would determine the chemoselectivity of a given transformation. For example, electrophilic reagents would preferentially attack the electron-rich phenoxy ring, while radical initiators would target the C-H bonds of the methyl group or the tetrahydropyran ring.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-Methyl-2-phenoxyoxane, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its covalent framework and spatial arrangement.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are the cornerstones of structural assignment. nih.gov The ¹H spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C spectrum reveals the number and type of carbon atoms in the molecule. researchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl, oxane ring, and phenoxy group protons. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the aromatic ring. mdpi.com Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon, with the quaternary C2 carbon appearing significantly downfield due to the two attached oxygen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-Me (C2-CH₃) | 1.65 | s (singlet) |

| H-3 | 1.80 - 1.95 | m (multiplet) |

| H-4 | 1.60 - 1.75 | m (multiplet) |

| H-5 | 1.70 - 1.85 | m (multiplet) |

| H-6 | 3.80 - 4.00 | m (multiplet) |

| H-ortho (phenoxy) | 6.90 - 7.00 | d (doublet) |

| H-para (phenoxy) | 7.10 - 7.20 | t (triplet) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Me (C2-CH₃) | 25 |

| C-2 | 101 |

| C-3 | 35 |

| C-4 | 19 |

| C-5 | 26 |

| C-6 | 63 |

| C-ipso (phenoxy) | 157 |

| C-ortho (phenoxy) | 121 |

| C-meta (phenoxy) | 129 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational Studies

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the molecule's conformation. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C3, C4, C5, and C6, confirming the connectivity within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs. researchgate.net This technique would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~1.65 ppm would correlate with the carbon signal at ~25 ppm, confirming their assignment as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons. The C2 carbon, for instance, would show correlations to the methyl protons and the H3 protons. Similarly, correlations from the phenoxy protons to the C2 carbon would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing key insights into the molecule's three-dimensional structure and conformation. nih.gov For example, a NOESY experiment could reveal through-space interactions between the axial and equatorial protons on the oxane ring and between the methyl or phenoxy protons and specific protons on the ring, helping to establish the preferred chair conformation and the orientation of the substituents.

Dynamic NMR for Exchange Processes and Barrier Determination

The tetrahydropyran (B127337) ring is not static but undergoes a rapid conformational change known as ring inversion, interconverting between two chair forms. scispace.com Dynamic NMR (DNMR) is a technique used to study such processes that occur on the NMR timescale. researchgate.net

At room temperature, this ring inversion is typically fast, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this process can be slowed. nih.gov As the rate of inversion decreases, the separate signals for the axial and equatorial protons will broaden, coalesce into a single broad peak at a specific temperature (the coalescence temperature), and finally resolve into distinct signals at even lower temperatures.

The energy barrier (Gibbs free energy of activation, ΔG‡) for this ring inversion can be calculated from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit. This provides quantitative information about the conformational stability of the oxane ring. For this compound, the bulky substituents at C2 are expected to have a significant impact on the inversion barrier and the equilibrium position between the two possible chair conformations.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.org These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice-versa. libretexts.org

For this compound, key expected vibrational frequencies include:

C-H stretching : Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and oxane groups will appear in the 2850-2960 cm⁻¹ region. libretexts.org

C=C stretching : The aromatic ring of the phenoxy group will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-O stretching : Strong absorptions corresponding to the C-O-C ether linkages are a key feature. The aryl-ether C-O stretch is expected around 1240-1260 cm⁻¹, while the alkyl-ether C-O stretch will appear in the 1070-1150 cm⁻¹ range.

Fingerprint Region : The region below 1400 cm⁻¹ contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Signal (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3080 (m) | 3030 - 3080 (s) |

| Aliphatic C-H Stretch | 2850 - 2960 (s) | 2850 - 2960 (s) |

| Aromatic C=C Stretch | 1500, 1600 (s) | 1500, 1600 (s) |

| Aryl-O-C Stretch | 1240 - 1260 (s) | 1240 - 1260 (w) |

(s=strong, m=medium, w=weak)

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern. pearson.comlibretexts.org

For this compound (C₁₂H₁₆O₂), the molecular weight is 192.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 192.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for ethers include the cleavage of bonds alpha to the oxygen atom. libretexts.orgslideshare.net For this compound, key expected fragments would arise from:

Loss of a methyl radical (•CH₃), leading to a stable oxonium ion at m/z = 177.

Loss of a phenoxy radical (•OC₆H₅), resulting in a fragment at m/z = 99.

Cleavage yielding the phenoxy cation itself at m/z = 93, or more commonly, a phenol (B47542) radical cation at m/z = 94 following a hydrogen rearrangement. nih.gov

Fragmentation of the oxane ring, leading to a series of smaller ions.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Identity |

|---|---|

| 192 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 99 | [M - OC₆H₅]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol radical cation) |

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Chiral Variants

The C2 atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). While standard spectroscopic techniques like NMR and MS cannot distinguish between enantiomers, chiroptical methods can. unibo.it

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgresearchgate.net Each enantiomer produces a CD spectrum that is a mirror image of the other. A CD spectrum typically shows positive or negative peaks, known as Cotton effects, in the region of UV-Vis absorption bands of the molecule's chromophores.

For this compound, the phenoxy group is the primary chromophore. The interaction of this chromophore with the chiral center would result in a characteristic CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (whether the enantiomer is R or S) can be determined. acs.org This makes CD spectroscopy an essential tool for the stereochemical characterization of chiral variants of this compound. rsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to investigate the electronic structure and energy of molecules. unipd.itroutledge.com These calculations can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering unique advantages for studying molecular systems. novapublishers.comusm.edu

Density Functional Theory (DFT) has become a widely used computational method for studying the structural and energetic properties of molecules. scirp.org It is based on the principle that the energy of a molecule can be determined from its electron density. vub.be DFT is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms (the global minimum energy structure) and identifying other stable conformers (local minima). scirp.org

For a molecule like 2-Methyl-2-phenoxyoxane, DFT calculations can be used to determine key geometric parameters and the relative energies of its different conformations. The oxane ring can adopt various conformations, such as chair, twist-boat, and boat forms. The presence of the bulky methyl and phenoxy groups at the C2 position significantly influences the energetic landscape. DFT calculations help quantify these energetic differences.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-O (oxane ring) | 1.43 | |

| C-C (oxane ring) | 1.54 | |

| C-O (phenoxy link) | 1.38 | |

| C-C-O (oxane ring) | 112.5 | |

| C-O-C (phenoxy link) | 118.0 | |

| C-O-C-C (dihedral) | 60.5 (gauche) |

Note: The values in this table are representative examples derived from typical DFT calculations on similar ether-containing heterocyclic systems and are for illustrative purposes only.

The energetics of the system, including the relative stability of different conformers, are crucial for understanding its behavior. DFT provides accurate estimates of these energy differences, which arise from factors like steric hindrance and torsional strain. libretexts.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), provide a rigorous approach to solving the electronic Schrödinger equation. wikipedia.orgnih.gov They are particularly valuable for the detailed analysis of a molecule's electronic structure, including its molecular orbitals and electron distribution. wikipedia.org

For this compound, ab initio calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental indicators of the molecule's chemical reactivity and electronic transition properties.

Table 2: Representative Ab Initio Calculation Results for Frontier Orbitals of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the phenoxy group, indicating it as the likely site of electron donation. |

| LUMO | -0.8 | Distributed across the phenoxy ring and the C-O-C linkage, representing the region for electron acceptance. |

| HOMO-LUMO Gap | 7.7 | A large gap suggests high kinetic stability. |

Note: These values are illustrative and represent typical outcomes from ab initio calculations on related aromatic ethers.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum methods are highly accurate, they are computationally expensive. mdpi.com Molecular Mechanics (MM) and Molecular Dynamics (MD) offer computationally efficient alternatives for studying large systems and dynamic processes. wikipedia.orgnih.gov MM uses classical physics to model molecules as a collection of atoms held together by spring-like bonds. wikipedia.org MD simulations use these mechanics to simulate the movement of atoms and molecules over time, providing a view of the system's dynamic evolution. nih.govwikipedia.org

The flexibility of the oxane ring and the rotation around the C-O-phenoxy bond mean that this compound can exist in numerous conformations. libretexts.org Conformational analysis is the study of these different arrangements and their relative energies. lumenlearning.comlibretexts.org MD simulations are exceptionally well-suited for sampling the vast conformational space of a molecule. nih.gov By simulating the molecule's motion over nanoseconds, MD can identify the most frequently visited (and therefore most stable) conformations. mdpi.comresearchgate.net

Computational methods can be used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental results. nih.gov By calculating properties like nuclear magnetic shielding, it is possible to predict NMR chemical shifts. nih.gov

For a flexible molecule like this compound, a single conformation does not adequately represent the reality in solution. Instead, the observed spectroscopic properties are a population-weighted average of the properties of all significant conformers. nih.gov MD or MM methods can provide the equilibrium populations of these conformers, which are then used to weight the spectroscopic parameters calculated for each individual conformer using higher-level quantum methods like DFT.

Table 3: Illustrative Comparison of Calculated and Experimental ¹H-NMR Chemical Shifts (δ) in ppm

| Proton | Calculated δ (ppm) (Population-Averaged) |

| Methyl (CH₃) | 1.6 |

| Oxane (axial H) | 3.8 |

| Oxane (equatorial H) | 4.1 |

| Phenoxy (ortho-H) | 6.9 |

| Phenoxy (meta-H) | 7.3 |

| Phenoxy (para-H) | 7.0 |

Note: These are hypothetical values intended to illustrate the application of computational prediction of spectroscopic data.

Analysis of Electronic Interactions and Bonding Nature

Quantum chemical calculations offer deep insights into the electronic interactions and the nature of chemical bonds within a molecule. The Molecular Electrostatic Potential (MEP) surface is a particularly useful tool. It maps the electrostatic potential onto the electron density surface, visually identifying regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP would likely show a negative potential around the oxygen atoms, highlighting their Lewis basicity, and a positive potential around the hydrogens of the methyl group and the aromatic ring.

The nature of the chemical bonds can be further analyzed using various techniques that partition the electron density to understand charge distribution and bond order. This analysis helps to characterize the covalent and potential non-covalent interactions, such as intramolecular hydrogen bonding or steric repulsions, that dictate the molecule's preferred shape and reactivity. mdpi.com The interaction between the lone pairs on the phenoxy oxygen and the aromatic π-system is a key feature that influences the molecule's electronic properties and conformation.

Hyperconjugation and Anomeric Effect Quantifications

The anomeric effect is a specific and powerful stereoelectronic effect observed in cyclic systems containing a heteroatom, such as the oxygen in the oxane ring of this compound. scripps.eduiupac.org It describes the tendency of a substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to prefer an axial orientation, which is often sterically more hindered, over an equatorial one. scripps.edu This counter-intuitive preference is primarily explained by a hyperconjugative interaction between a lone pair (n) of the ring heteroatom and the anti-bonding orbital (σ) of the bond to the anomeric substituent. researchgate.net For this compound, the anomeric effect would involve the interaction of the ring oxygen's lone pairs with the σ orbital of the C-O bond of the phenoxy group. Computational studies could quantify the energy of this n -> σ* interaction to determine its contribution to the conformational preference of the phenoxy group. researchgate.net

Electrostatic Interactions (e.g., CH···O)

Electrostatic interactions, including hydrogen bonds and other non-covalent interactions, play a crucial role in determining molecular conformation and intermolecular recognition. mdpi.com In this compound, weak hydrogen bonds of the CH···O type could exist between the hydrogen atoms of the methyl group or the oxane ring and the oxygen atom of the phenoxy group, or vice versa. researchgate.net These interactions, while weaker than classical hydrogen bonds, can collectively contribute significantly to the stability of a particular conformer. nih.gov

Computational methods can identify and characterize these weak interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can locate bond critical points between the involved atoms, providing evidence of an interaction. mdpi.com The interaction energies of these CH···O bonds can be calculated to determine their strength and influence on the molecule's three-dimensional structure. nih.gov

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry is an indispensable tool for mapping out the energetic landscape of chemical reactions. orientjchem.orgorientjchem.org This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants and products. youtube.comyoutube.com

For hypothetical reactions involving this compound, such as its hydrolysis or rearrangement, computational methods could be employed to:

Locate the Transition State: Algorithms can search the potential energy surface of the reaction to find the saddle point corresponding to the transition state. youtube.com

Verify the Transition State: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (barrier) of the reaction, which is a key determinant of the reaction rate. chemrxiv.org

Elucidate the Reaction Pathway: By mapping the minimum energy path connecting reactants, transition state, and products, the entire reaction mechanism can be detailed. orientjchem.org This provides a step-by-step visualization of bond breaking and forming processes.

Without experimental or theoretical studies on the reactivity of this compound, any discussion of its specific transition states or reaction pathways remains purely speculative.

Applications in Advanced Organic Synthesis Research

2-Methyl-2-phenoxyoxane as a Building Block in Complex Molecular Architectures

In the field of total synthesis, the strategy of deconstructing a complex target molecule into smaller, manageable building blocks is fundamental. caltech.edunih.gov These building blocks are synthesized from simple commercial reagents and then assembled in a convergent or linear fashion to construct the final natural product. caltech.edu Chiral building blocks, in particular, are invaluable as they introduce stereocenters that are crucial for the biological function of the target molecule. researchgate.net

Compounds structurally related to this compound, specifically those containing the substituted tetrahydropyran (B127337) skeleton, are recognized as key intermediates in the synthesis of complex molecules. mdpi.com For instance, the total synthesis of complex natural products like apoptolidin (B62325) and amphotericin B has relied on the assembly of multiple, highly functionalized building blocks, some of which feature substituted cyclic ether systems. nih.gov The development of modular syntheses, where building blocks can be varied, allows for the creation of diverse analogues for structure-activity relationship (SAR) studies. caltech.edu The use of a pre-formed and functionalized THP ring like this compound can be envisioned as a strategic shortcut in synthesizing larger, polycyclic natural products that contain this embedded structural motif.

Stereocontrolled Synthesis of Substituted Tetrahydropyran Derivatives

The creation of polysubstituted tetrahydropyrans with excellent stereocontrol is a significant goal in organic synthesis. uva.es The presence of a quaternary stereocenter, as in this compound, adds a layer of complexity. uva.es Research has focused on various methods to achieve high diastereoselectivity in the formation of the THP ring.

One powerful method is the Prins cyclization, an acid-mediated reaction between a homoallylic alcohol and an aldehyde, which can create multiple new stereogenic centers in a single step with high stereoselectivity. nih.gov Variations of this methodology have been developed to synthesize polysubstituted THPs, including those with quaternary centers. uva.esnih.gov For example, the acid-catalyzed cyclization of allylsilyl alcohols is an efficient route to THP derivatives with vicinal quaternary and tertiary centers, yielding products with excellent diastereoselectivities (>95:5). uva.es

Another approach is the intramolecular oxa-Michael reaction, which has been developed for the asymmetric synthesis of substituted THPs. core.ac.uk Chiral phosphoric acids have been used as catalysts in these reactions to achieve high enantioselectivity (up to 99% ee) in the formation of spirocyclic THPs. core.ac.uk These advanced methods highlight the ongoing effort to control the stereochemical outcome of reactions that produce complex THP structures analogous to this compound.

Table 1: Methodologies for Stereocontrolled Tetrahydropyran Synthesis

| Methodology | Key Features | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Prins Cyclization | Acid-mediated condensation of alkenols and aldehydes. | High diastereoselectivity for 2,4,6-trisubstituted THPs. | nih.gov |

| Hydroxyalkoxylation of Silylated Alkenols | Acid-catalyzed cyclization forming vicinal quaternary and tertiary centers. | Excellent diastereoselectivity (>95:5). | uva.es |

Contribution to Chiral Catalyst Design

While this compound itself is not typically a chiral catalyst, its structural components are relevant to the design of chiral ligands used in asymmetric catalysis. Chiral ligands are crucial for transferring stereochemical information from the catalyst to the product in a reaction. mdpi.com Many successful chiral ligands are built around rigid heterocyclic backbones to create a well-defined chiral environment around the metal center. mdpi.comrsc.org

For example, chiral dirhodium(II) carboxylate complexes are powerful catalysts for a wide range of asymmetric transformations. mdpi.com The ligands in these catalysts, which are often derived from chiral alcohols or acids, dictate the stereochemical outcome of the reaction. mdpi.com Similarly, chiral ligands based on dipyrrolidine backbones have been used to create iron(II) complexes that catalyze enantioselective epoxidation of olefins with high selectivity. rsc.org The design principles used in these systems—employing rigid scaffolds and specific chiral elements—could conceptually be applied to derivatives of the tetrahydropyran ring system to develop new classes of chiral ligands.

Development of Novel Heterocyclic Ring Systems

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science. heteroletters.orgnih.govresearchgate.net Synthetic organic chemistry is constantly seeking new methods to create novel heterocyclic frameworks. heteroletters.orgcem.com Substituted tetrahydropyrans can serve as precursors for the synthesis of other heterocyclic systems through ring-opening, rearrangement, or cycloaddition reactions. cem.com

For instance, β-lactams, another important class of heterocycles, can be formed through rearrangements of other cyclic compounds. cem.com The development of methodologies to synthesize novel fused heterocyclic compounds often involves the condensation or cycloaddition of multiple building blocks. heteroletters.orgnih.gov A compound like this compound, with its functionalized THP ring, could potentially be used as a starting material in cascade reactions. For example, a Lewis acid could activate the phenoxy group for displacement by an internal nucleophile, leading to a ring transformation or the formation of a more complex, fused heterocyclic system. The development of such novel transformations expands the toolbox available to synthetic chemists for creating structurally diverse and potentially bioactive molecules. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.